3-chloro-N-((1-hydroxycyclopentyl)methyl)-4-methoxybenzenesulfonamide
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Overview
Description
3-chloro-N-((1-hydroxycyclopentyl)methyl)-4-methoxybenzenesulfonamide is a chemical compound with a complex structure that includes a chloro group, a hydroxycyclopentyl group, a methoxy group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((1-hydroxycyclopentyl)methyl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzenesulfonamide core: This can be achieved by reacting a suitable benzene derivative with sulfonyl chloride under basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the hydroxycyclopentyl group: This step involves the reaction of a cyclopentanol derivative with the intermediate compound, often using a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-((1-hydroxycyclopentyl)methyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide), or other mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-((1-hydroxycyclopentyl)methyl)-4-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-((1-hydroxycyclopentyl)methyl)-4-methoxybenzenesulfonamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the nature of these interactions and the biological context.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-((1-hydroxycyclopentyl)methyl)benzamide: Similar structure but lacks the methoxy group.
4-methoxybenzenesulfonamide: Similar structure but lacks the chloro and hydroxycyclopentyl groups.
Uniqueness
3-chloro-N-((1-hydroxycyclopentyl)methyl)-4-methoxybenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. The presence of the chloro, hydroxycyclopentyl, and methoxy groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound for research and development.
Properties
IUPAC Name |
3-chloro-N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO4S/c1-19-12-5-4-10(8-11(12)14)20(17,18)15-9-13(16)6-2-3-7-13/h4-5,8,15-16H,2-3,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNVEUKEDTVZHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC2)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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